,4-BDMA is a difunctional monomer, meaning it has two reactive groups that can participate in polymerization reactions. This property makes it a valuable component in the synthesis of various polymers, including:
,4-BDMA serves as a helpful tool in various organic chemistry research applications, such as:
While limited, some research explores the potential applications of 1,4-BDMA in biological research, including:
BDDA is a colorless liquid with a slightly sweet odor. It is synthesized from methacrylic acid and 1,4-butanediol [1]. BDDA plays a significant role in various scientific fields due to its unique properties [1, 2].
The BDDA molecule consists of a four-carbon chain (butane) with hydroxyl groups (OH) at both ends (diol) and two methacrylate groups (CH2=C(CH3)COOCH2-) attached at the second and third carbon atoms. The presence of two reactive methacrylate groups makes BDDA a difunctional monomer, able to participate in crosslinking reactions [1, 2].
BDDA undergoes free radical polymerization when exposed to ultraviolet (UV) radiation or initiators. During this process, the methacrylate groups react with each other to form long, crosslinked chains, creating a solid polymer network [1, 2].
n BDDA -> (BDDA)n
where n represents the number of BDDA molecules polymerized.
Specific reaction conditions and details may vary depending on the application.
BDDA's primary function is as a crosslinking agent. During polymerization, the methacrylate groups form covalent bonds with other BDDA molecules or other monomers, creating a rigid 3D network [2]. This property is valuable in various research applications.
Irritant